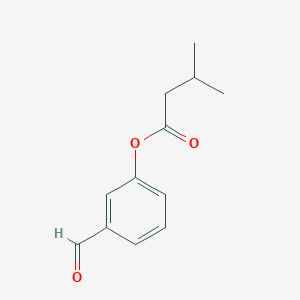
(3-Formylphenyl) 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Formylphenyl) 3-methylbutanoate is a chemical compound that has gained significant attention in scientific research. It is a versatile compound that has various applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
(3-Formylphenyl) 3-methylbutanoate has been shown to exhibit various biological activities. It acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Formylphenyl) 3-methylbutanoate have been extensively studied. It has been shown to exhibit neuroprotective effects, anti-inflammatory effects, and antioxidant effects. It has also been shown to improve cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Formylphenyl) 3-methylbutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits significant biological activity, making it a useful tool for studying the mechanisms of action of various biological processes. However, its limited solubility in water can pose a challenge in some experiments.
Direcciones Futuras
The future directions for the research on (3-Formylphenyl) 3-methylbutanoate are numerous. It has the potential to be used as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. It can also be used as a tool for studying the mechanisms of action of acetylcholinesterase inhibitors. Further research can also focus on the synthesis of novel derivatives of (3-Formylphenyl) 3-methylbutanoate with enhanced biological activity and solubility.
Métodos De Síntesis
The synthesis of (3-Formylphenyl) 3-methylbutanoate can be achieved by the condensation reaction between 3-methylbutanoic acid and 3-formylphenol. The reaction takes place in the presence of a catalyst and a dehydrating agent. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(3-Formylphenyl) 3-methylbutanoate has been extensively used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various organic compounds such as esters, amides, and carboxylic acids. It has also been used as a reagent in the synthesis of chiral compounds.
Propiedades
IUPAC Name |
(3-formylphenyl) 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)6-12(14)15-11-5-3-4-10(7-11)8-13/h3-5,7-9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXGTYGUJAZPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 39199654 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

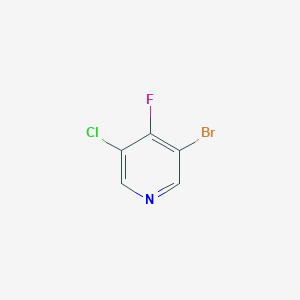
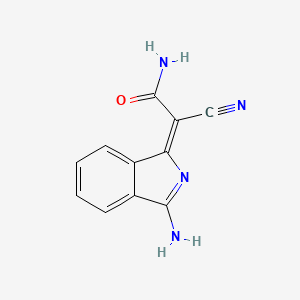
![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690281.png)

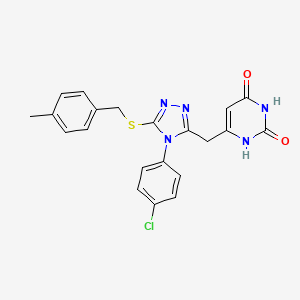

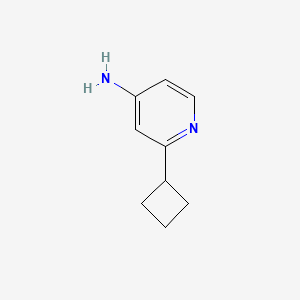
![Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride](/img/structure/B2690291.png)
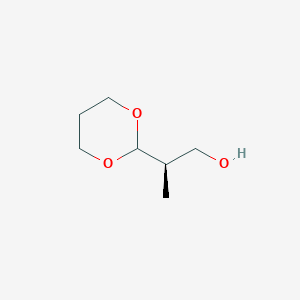
![(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione](/img/no-structure.png)

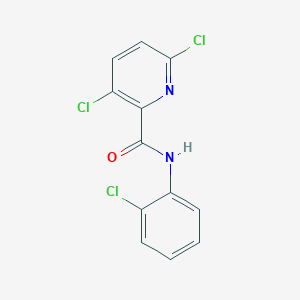
![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)